molecular formula C14H20BrNO B290302 N-(4-bromophenyl)-2-propylpentanamide

N-(4-bromophenyl)-2-propylpentanamide

Cat. No.: B290302
M. Wt: 298.22 g/mol
InChI Key: DWTADMKIUXCVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-propylpentanamide is a synthetic amide derivative characterized by a 4-bromophenyl group attached to a pentanamide backbone with a 2-propyl substituent.

Properties

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

N-(4-bromophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20BrNO/c1-3-5-11(6-4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17)

InChI Key

DWTADMKIUXCVLN-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)Br

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-bromophenyl)-2-propylpentanamide with structurally related compounds:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Physicochemical Properties
This compound 4-Bromophenyl C₁₄H₂₀BrNO 298.22 High lipophilicity (inferred from Br substituent)
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) 2-Hydroxyphenyl C₁₄H₂₁NO₂ 247.32 Poor water solubility; subject to CYP2C11 metabolism
N-(4-methoxyphenyl)-2-propylpentanamide 4-Methoxyphenyl C₁₅H₂₃NO₂ 249.35 Moderate solubility (methoxy enhances polarity vs. Br)
2-Bromo-N-(4-chlorophenyl)propanamide 4-Chlorophenyl C₉H₁₀BrClNO 263.54 Shorter carbon chain; dual halogen substitution

Key Observations :

  • Halogen vs.
  • Chain Length : The pentanamide backbone in the target compound may confer greater metabolic stability than shorter-chain analogs like 2-bromo-N-(4-chlorophenyl)propanamide .

Pharmacological Activity

HDAC Inhibition and Antiproliferative Effects
  • HO-AAVPA : Demonstrates HDAC1 inhibition and antiproliferative activity in HeLa, MCF-7, and breast cancer cells. Its hydroxyl group facilitates hydrogen bonding with HDAC catalytic sites .
  • This compound : While direct evidence is lacking, bromine’s electron-withdrawing nature may enhance HDAC binding affinity compared to electron-donating groups (e.g., methoxy) .
Angiogenesis and Apoptosis
  • Valproic Acid (VPA) Derivatives : HO-AAVPA induces ROS-mediated apoptosis and nuclear HMGB1 release in HeLa cells . Bromine’s bulkiness in the target compound might alter interaction with apoptosis-related proteins like TNFα/TRAIL .

Pharmacokinetics and Metabolism

  • HO-AAVPA : Exhibits rapid metabolism by CYP2C11 and binds strongly to human serum albumin (HSA), prolonging its half-life . Poor water solubility necessitates drug delivery systems like PAMAM-G4 dendrimers .
  • This compound : The bromophenyl group may reduce CYP-mediated metabolism compared to HO-AAVPA, but its high lipophilicity could increase tissue distribution and accumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.